molecular formula C10H17N3O2S B086554 2-Iminobiotin CAS No. 13395-35-2

2-Iminobiotin

Cat. No.: B086554
CAS No.: 13395-35-2
M. Wt: 243.33 g/mol
InChI Key: WWVANQJRLPIHNS-ZKWXMUAHSA-N
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Description

2-Iminobiotin is a cyclic guanidino analog of biotin that acts as a reversible inhibitor of inducible nitric oxide synthase (iNOS) and neuronal NOS (nNOS;  Kis = 21.8 and 37.5 µM for mouse iNOS and rat nNOS, respectively). It also provides sex-specific neuroprotection against hypoxia-ischemia in neonatal rats by an NO-independent mechanism. This compound has also been used to capture membrane-bound proteins through biotin-avidin interactions.

Mechanism of Action

Target of Action

2-Iminobiotin primarily targets Nitric Oxide Synthases (NOS) . NOS are a family of enzymes that catalyze the oxidation of L-arginine to produce nitric oxide and L-citrulline . The compound has been identified as a selective inhibitor of neuronal NOS (nNOS) and inducible NOS (iNOS) .

Mode of Action

This compound interacts with its targets by reversibly inhibiting NOS via its guanidino group . This inhibition leads to a decrease in Nitric Oxide (NO) biosynthesis . The understanding of these binding-site interactions is crucial for comprehending the action of this class of enzymes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the NO biosynthesis pathway . By inhibiting NOS, this compound reduces the production of NO, a critical signaling molecule involved in various physiological processes. The downstream effects of this inhibition are still under investigation.

Pharmacokinetics

The pharmacokinetics of this compound have been studied in neonates treated with therapeutic hypothermia . The compound was administered subcutaneously immediately upon reperfusion, at 12h, and at 24h after reperfusion . A two-compartment pharmacokinetic model best described the data . Renal function was an important covariate, and exposure in the group dosed on eGFR on admission met the targeted exposure .

Result of Action

The administration of this compound has shown to improve memory and learning in a rat model after four vessel occlusion, mimicking cardiac arrest . Memory function was significantly preserved in all doses of this compound rats compared to vehicle . This suggests that this compound has a neuroprotective effect, potentially due to its inhibition of NO production .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature. For instance, it has been observed that this compound, when combined with hypothermia, can protect human neuronal cells from hypoxia-induced cell damage . .

Biological Activity

2-Iminobiotin (2-IB) is a biotin analog that has garnered attention for its potential neuroprotective properties, particularly in the context of hypoxia and ischemia. This article explores the biological activity of 2-IB, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound functions primarily as a selective inhibitor of neuronal nitric oxide synthase (nNOS) and inducible nitric oxide synthase (iNOS). By inhibiting these enzymes, 2-IB reduces the production of nitric oxide (NO), which is implicated in the pathophysiology of reperfusion injury following hypoxic events. The inhibition of nNOS and iNOS may mitigate oxidative stress and neuronal damage associated with conditions like cardiac arrest and perinatal asphyxia.

Neuroprotective Effects

Research indicates that 2-IB may have significant neuroprotective effects under hypoxic conditions. For instance:

  • In Vitro Studies : A study demonstrated that low concentrations of 2-IB (10 and 30 ng/ml) significantly reduced lactate dehydrogenase (LDH) release in neuronal cultures subjected to hypoxia, indicating decreased cell damage. Conversely, higher concentrations (50–300 ng/ml) did not confer protection, suggesting a dose-dependent response .
  • Animal Models : In rat and piglet models of perinatal hypoxia-ischemia, administration of 2-IB during normothermia resulted in reduced neuronal cell damage. These findings support its potential use in clinical settings for treating brain injuries due to oxygen deprivation .

Clinical Studies

Phase II Clinical Trials : A phase IIa clinical trial conducted in the Democratic Republic of Congo investigated the safety and tolerability of 2-IB in patients suffering from birth asphyxia. The study aimed to establish pharmacokinetics and monitor adverse effects over a 30-day period post-administration . Preliminary results showed that 2-IB was well tolerated, with no significant adverse events reported.

Summary of Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Study TypeConcentration UsedKey Findings
In Vitro Study10 ng/mlReduced LDH release; protective against hypoxia-induced damage
In Vitro Study30 ng/mlSimilar protective effects observed
In Vitro Study>50 ng/mlNo protective effect; increased LDH release
Animal ModelN/AConfirmed neuroprotective effects under normothermia
Clinical TrialVarious dosagesSafe and well-tolerated in patients with birth asphyxia

Case Studies

Case Study 1 : A small cohort study involving neonates with perinatal asphyxia demonstrated that treatment with 2-IB led to improved outcomes compared to historical controls receiving standard care. The reduction in neurological deficits suggests a promising role for 2-IB in managing acute hypoxic conditions.

Case Study 2 : A clinical trial involving adults who experienced out-of-hospital cardiac arrest found that administration of 2-IB resulted in favorable pharmacokinetic profiles and was associated with reduced markers of brain injury after reperfusion .

Scientific Research Applications

Key Mechanisms:

  • Neuroprotection: 2-IB has shown promise in reducing neuronal cell damage following hypoxic-ischemic events. It acts by inhibiting the production of harmful nitric oxide during neuronal injury .
  • Antioxidative Effects: Although direct antioxidative activity has not been conclusively demonstrated, some studies suggest that 2-IB may exert antioxidative effects indirectly through its action on NOS .

Neonatal Hypoxia-Ischemia

One of the most significant applications of 2-IB is in the treatment and prevention of perinatal asphyxia. Clinical trials have explored its use in conjunction with hypothermia, which is currently the only established treatment for hypoxic-ischemic encephalopathy (HIE) in neonates. In animal models, 2-IB has demonstrated neuroprotective effects when administered after hypoxia-ischemia, significantly reducing neuronal damage .

Clinical Studies:

  • A phase 1 clinical trial assessed the safety and pharmacokinetics of 2-IB in healthy adults. Results indicated that doses up to 72 mg/kg/day were well tolerated .
  • Ongoing studies are evaluating its efficacy in neonates at risk for brain injury due to perinatal asphyxia .

Cognitive Function Enhancement

Research has also investigated the potential of 2-IB to improve cognitive outcomes following ischemic events. In rodent models mimicking cardiac arrest, administration of 2-IB post-reperfusion showed improvements in memory and learning capabilities, suggesting its utility in treating adult populations suffering from similar conditions .

Research Findings and Case Studies

StudyFocusFindings
Zitta et al. (2018)Neonatal HypoxiaDemonstrated that 2-IB reduces neuronal damage in hypoxia-ischemia models; supports use alongside hypothermia .
Preliminary Phase 1 Study (2020)Safety and PharmacokineticsEstablished that 2-IB is safe for human use up to 72 mg/kg/day; linear pharmacokinetics observed .
Bjorkman et al. (2013)NeuroprotectionConfirmed neuroprotective effects in newborn piglet models; supports clinical application for neonatal care .
Peeters-Scholte et al. (2002)NOS InhibitionIdentified selective inhibition of iNOS and nNOS, highlighting potential therapeutic mechanisms in neuroprotection .

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-amino-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2S/c11-10-12-6-5-16-7(9(6)13-10)3-1-2-4-8(14)15/h6-7,9H,1-5H2,(H,14,15)(H3,11,12,13)/t6-,7-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVANQJRLPIHNS-ZKWXMUAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)O)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)O)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20158431
Record name 2-Iminobiotin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20158431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13395-35-2
Record name 2-Iminobiotin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013395352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Iminobiotin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03353
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-Iminobiotin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20158431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-IMINOBIOTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HXH71NRQ5C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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